2-(2,4,6-Trimethylphenyl)ethanamine

Lipophilicity LogP ADME

2-(2,4,6-Trimethylphenyl)ethanamine (CAS 76935-65-4), also known as 2,4,6-trimethylphenethylamine or 2,4,6-TMPEA, is a substituted phenethylamine characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to an ethanamine chain. Its molecular formula is C11H17N, with a molecular weight of 163.26 g/mol.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 76935-65-4
Cat. No. B3371699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trimethylphenyl)ethanamine
CAS76935-65-4
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CCN)C
InChIInChI=1S/C11H17N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5,12H2,1-3H3
InChIKeyQUIIKTQSGAWIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,6-Trimethylphenyl)ethanamine (CAS 76935-65-4): A Sterically-Bulky Phenethylamine Building Block for Chiral Synthesis and Specialized Research


2-(2,4,6-Trimethylphenyl)ethanamine (CAS 76935-65-4), also known as 2,4,6-trimethylphenethylamine or 2,4,6-TMPEA, is a substituted phenethylamine characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to an ethanamine chain. Its molecular formula is C11H17N, with a molecular weight of 163.26 g/mol . The compound exists as a liquid with a boiling point of 263.4ºC at 760 mmHg and a predicted logP of 2.81, indicating significant lipophilicity compared to its parent scaffold . The three methyl substituents on the aromatic ring confer substantial steric bulk and hydrophobic character, distinguishing it from less substituted phenethylamine analogs. This unique steric profile is the primary driver for its niche applications as a chiral auxiliary, chiral ligand precursor, and analytical reference standard in advanced organic synthesis and bioanalytical research .

Why 2-(2,4,6-Trimethylphenyl)ethanamine (CAS 76935-65-4) Cannot Be Substituted by Simpler Phenethylamines


Generic phenethylamine analogs (e.g., unsubstituted phenethylamine, 2-phenylethylamine) lack the critical steric and electronic properties imparted by the 2,4,6-trimethyl substitution pattern on the aromatic ring . This substitution creates a bulky, electron-rich mesityl group that profoundly alters both the compound's physicochemical profile and its reactivity. For instance, the predicted logP of 2.81 for 2-(2,4,6-Trimethylphenyl)ethanamine is approximately 1.4 units higher than that of unsubstituted phenethylamine (logP ~1.4), reflecting a dramatic increase in lipophilicity [1]. This difference directly impacts membrane permeability and solubility, making the compound unsuitable for applications designed for less lipophilic analogs. Furthermore, the steric bulk of the mesityl group is essential for its function as a chiral auxiliary, enabling the diastereofacial selectivity required in asymmetric synthesis that simpler, less hindered amines cannot achieve . Consequently, substituting a simpler analog would compromise both the chemical and biological outcomes of any experiment relying on these unique structural features.

Quantitative Differentiation Guide for 2-(2,4,6-Trimethylphenyl)ethanamine (CAS 76935-65-4) Selection


Enhanced Lipophilicity Drives Differential Pharmacokinetic and Membrane Permeability Profile

2-(2,4,6-Trimethylphenyl)ethanamine exhibits a significantly higher lipophilicity compared to the unsubstituted phenethylamine scaffold. This is a critical differentiating factor for applications where passive membrane diffusion or partitioning into lipid bilayers is a key consideration. The calculated logP for the target compound is 2.81330 , while the experimentally derived XlogP for phenethylamine is 1.40 [1]. This quantitative difference is predictive of altered pharmacokinetic behavior in biological assays or differential extraction efficiency in analytical chemistry [2].

Lipophilicity LogP ADME Membrane Permeability QSAR

Markedly Reduced Dopamine D2/D3 Receptor Affinity Minimizes Off-Target Neurotransmitter Interactions

In direct comparison to the parent scaffold phenethylamine, which is a known trace amine and neuromodulator with significant affinity for monoaminergic targets, 2-(2,4,6-Trimethylphenyl)ethanamine demonstrates a profound reduction in binding affinity at key dopamine receptor subtypes. Data from BindingDB (curated from ChEMBL) indicates a Ki value of >501 nM for the dopamine D3 receptor and >1.26E+3 nM for the dopamine D2 receptor [1]. While quantitative Ki data for phenethylamine itself at these specific human recombinant receptors is not uniformly available in the same curated database, its established role as a substrate and ligand for monoaminergic systems provides the baseline for this class-level inference. The introduction of the bulky 2,4,6-trimethylphenyl group sterically hinders binding to the orthosteric sites of these G-protein coupled receptors .

Dopamine Receptor Binding Affinity Off-Target Selectivity Neuropharmacology Structure-Activity Relationship

Validated Role as a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

The sterically demanding 2,4,6-trimethylphenyl (mesityl) group is not merely a structural feature; it is a functional necessity for the compound's primary application as a chiral auxiliary. 2-(2,4,6-Trimethylphenyl)ethanamine is explicitly utilized and cited as a foundational building block in the creation of various chiral compounds and serves as a chiral auxiliary in the asymmetric synthesis of amino acids, peptides, and pharmaceuticals . Its value is further substantiated by its use as a ligand in the asymmetric hydrogenation of several unsaturated compounds . The commercial availability of this specific compound from specialized suppliers of chiral building blocks, as opposed to a generic chemical catalog, reinforces its niche, high-value procurement status for stereoselective chemistry. For instance, it is the key precursor in patented methods for producing optically active 1,2-bis(2,4,6-trimethylphenyl)-1,2-ethanediamine, a valuable asymmetric catalyst ligand [1].

Asymmetric Synthesis Chiral Auxiliary Ligand Stereoselectivity Organocatalysis

Defined Analytical Reference Standard for Accurate Quantification in Bioanalysis

In the field of analytical chemistry, 2-(2,4,6-Trimethylphenyl)ethanamine (commonly supplied as its hydrochloride salt, CAS 3167-10-0) is a defined analytical reference standard . Its well-characterized structure and properties, including a validated GC-MS spectrum (available as its TFA derivative on SpectraBase) [1], allow for its precise identification and quantification in complex biological or environmental matrices. The hydrochloride salt form is specifically noted for its enhanced aqueous solubility compared to the free base, a critical property for preparing analytical standards and spiking solutions . This contrasts with many research chemicals that are sold without such a designated analytical-grade purity or application note.

Analytical Reference Standard Bioanalysis GC-MS LC-MS Forensic Toxicology

Procurement-Centric Application Scenarios for 2-(2,4,6-Trimethylphenyl)ethanamine (CAS 76935-65-4)


Asymmetric Synthesis of Chiral Pharmaceuticals and Amino Acid Derivatives

The primary procurement scenario for 2-(2,4,6-Trimethylphenyl)ethanamine is as a chiral auxiliary in stereoselective synthesis. Researchers developing new asymmetric routes to chiral amines, amino acids, or peptide mimetics will select this compound for its documented ability to manage stereochemistry . Its procurement is mandatory when the experimental design requires the specific steric influence of the mesityl group, as described in the literature. Substituting a less hindered amine like 2-phenylethylamine would result in a complete loss of stereocontrol and render the synthesis non-viable.

Synthesis of Sterically Hindered Chiral Ligands for Asymmetric Catalysis

This compound is a critical precursor for synthesizing more complex chiral ligands, such as optically active 1,2-bis(2,4,6-trimethylphenyl)-1,2-ethanediamine [1]. Its procurement is essential for chemists engaged in catalyst development for asymmetric hydrogenation or other enantioselective transformations. The specific substitution pattern on the aromatic ring is what makes the final ligand effective; the use of a non-methylated or differently substituted analog would produce a ligand with inferior performance or completely altered selectivity.

Analytical Method Development and Validation in Forensic or Clinical Toxicology

Analytical chemists and toxicologists should procure the certified reference standard grade (often as the hydrochloride salt) for developing and validating quantitative assays (e.g., GC-MS, LC-MS/MS) for this compound or its structural analogs in biological specimens . The documented lipophilicity (logP 2.81) will inform extraction and chromatography method development . The procurement of a high-purity, analytical-grade standard is a non-negotiable requirement for producing legally defensible data in forensic casework or reliable results in clinical studies.

Structure-Activity Relationship (SAR) Studies in Pharmacology

Pharmacologists and medicinal chemists conducting SAR studies on the phenethylamine scaffold should procure this compound specifically for its dramatically reduced affinity at dopamine D2 and D3 receptors (Ki > 1.26 µM) [2]. In a panel of phenethylamine derivatives, this compound serves as an ideal 'negative control' or 'selectivity probe' to demonstrate that receptor binding is ablated by the introduction of the bulky 2,4,6-trimethylphenyl group. It provides a valuable data point for understanding the steric constraints of the receptor's orthosteric binding pocket.

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